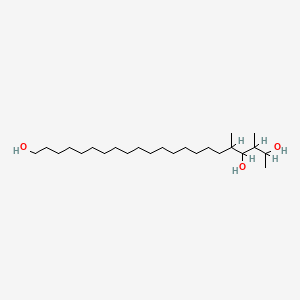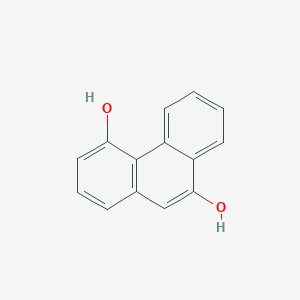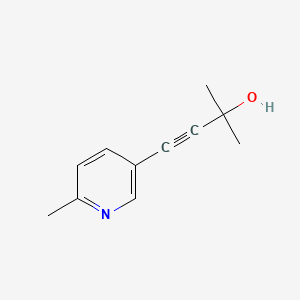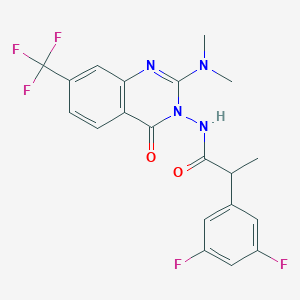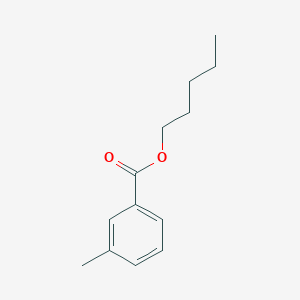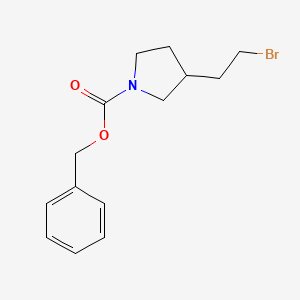
Benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrrolidine ring, with a 2-bromoethyl substituent on the third carbon of the ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate typically involves the reaction of benzyl pyrrolidine-1-carboxylate with a bromoethylating agent. One common method is the aza-Michael induced ring closure (aza-MIRC) tandem reaction, where benzyl (2-bromoethyl)carbamate reacts with various Michael acceptors . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
化学反应分析
Types of Reactions
Benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction:
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and thiols for substitution reactions. Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) may be used for epoxidation reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrrolidine derivatives.
科学研究应用
Benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents due to its structural features.
Biological Studies: It is used in studies involving enzyme-catalyzed reactions and the investigation of biological pathways.
作用机制
The mechanism of action of Benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate involves its interaction with various molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, potentially affecting the function of enzymes and other proteins .
相似化合物的比较
Similar Compounds
Benzyl 3-pyrroline-1-carboxylate: This compound is structurally similar but lacks the bromoethyl group.
N-benzyloxycarbonyl 3-pyrroline: Another related compound with similar structural features.
Uniqueness
Benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and potential applications in organic synthesis and medicinal chemistry. This differentiates it from other pyrrolidine derivatives that may lack this functional group.
属性
分子式 |
C14H18BrNO2 |
|---|---|
分子量 |
312.20 g/mol |
IUPAC 名称 |
benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H18BrNO2/c15-8-6-12-7-9-16(10-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2 |
InChI 键 |
TUWZYKMTURTHKK-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1CCBr)C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-4-nitro-1H-benzo[d]imidazol-5-amine](/img/structure/B13961686.png)
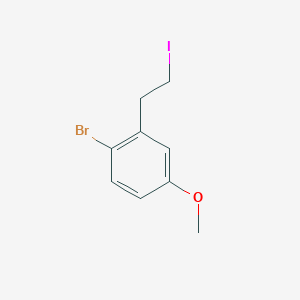
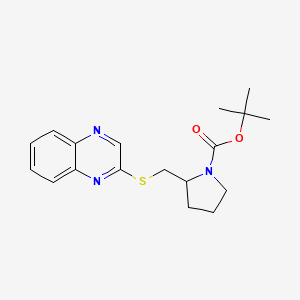
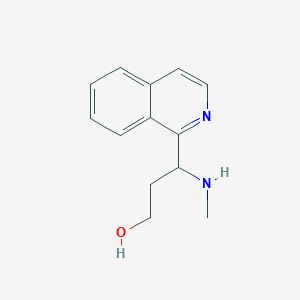
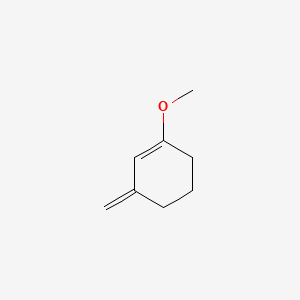
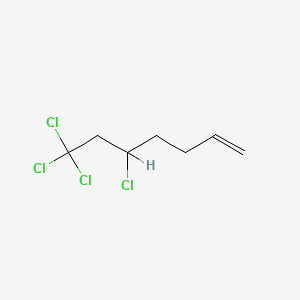
![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl pentyl carbonate](/img/structure/B13961725.png)
